molecular formula C13H11BF3NO5S B3030786 4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide CAS No. 957062-98-5

4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide

Cat. No. B3030786
CAS RN: 957062-98-5
M. Wt: 361.1
InChI Key: SZIKGKUJHXEEAH-UHFFFAOYSA-N
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Description

4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide is a chemical compound with the CAS Number: 957062-98-5 . Its IUPAC name is 4-{[4-(trifluoromethoxy)anilino]sulfonyl}phenylboronic acid . The compound has a molecular weight of 361.11 .


Molecular Structure Analysis

The InChI code for 4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide is 1S/C13H11BF3NO5S/c15-13(16,17)23-11-5-3-10(4-6-11)18-24(21,22)12-7-1-9(2-8-12)14(19)20/h1-8,18-20H . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

2. Inhibitors of Human Soluble Epoxide Hydrolase A series of N,N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . The synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .

Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

N-Arylation of Imidazoles and Amines

This compound can be used as a reactant in the N-arylation of imidazoles and amines in the presence of copper-exchanged fluorapatite as a catalyst .

Synthesis of Thiazole Derivatives

It can also be used in the synthesis of thiazole derivatives for printable electronics .

Synthesis of Terphenyl Benzimidazoles

This compound can be used in the synthesis of terphenyl benzimidazoles, which act as tubulin polymerization inhibitors .

Synthesis of Aryl Ketones

It can be used in the synthesis of aryl ketones by cross-coupling reaction with acid chlorides .

Synthesis of Biologically Active Molecules

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide is not fully understood. It is believed to be related to its ability to form strong hydrogen bonds with other molecules.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[4-[[4-(trifluoromethoxy)phenyl]sulfamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3NO5S/c15-13(16,17)23-11-5-3-10(4-6-11)18-24(21,22)12-7-1-9(2-8-12)14(19)20/h1-8,18-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIKGKUJHXEEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672865
Record name (4-{[4-(Trifluoromethoxy)phenyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Trifluoromethoxyphenyl 4-boronobenzenesulfonamide

CAS RN

957062-98-5
Record name (4-{[4-(Trifluoromethoxy)phenyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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